molecular formula C19H26N2O2 B2897570 n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide CAS No. 2224407-98-9

n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide

Cat. No.: B2897570
CAS No.: 2224407-98-9
M. Wt: 314.429
InChI Key: ZNQJIASPWWWFBT-UHFFFAOYSA-N
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Description

n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group attached to a tetrahydronaphthalene ring, an ethoxy group, and a methylpentanamide chain

Properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-3-ethoxy-4-methylpentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-4-23-17(14(2)3)11-18(22)21-19(13-20)10-9-15-7-5-6-8-16(15)12-19/h5-8,14,17H,4,9-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQJIASPWWWFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(=O)NC1(CCC2=CC=CC=C2C1)C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Tetrahydronaphthalene Ring: Starting from a naphthalene derivative, hydrogenation can be used to form the tetrahydronaphthalene ring.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between an amine and a carboxylic acid derivative.

    Ethoxylation: The ethoxy group can be introduced through an etherification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or ethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution or halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological properties. They may exhibit activity as enzyme inhibitors, receptor agonists or antagonists, or other bioactive roles.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or advanced composites, due to its structural properties.

Mechanism of Action

The mechanism of action of n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylbutanamide
  • n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-methoxy-4-methylpentanamide
  • n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-ethylpentanamide

Uniqueness

The uniqueness of n-(2-Cyano-1,2,3,4-tetrahydronaphthalen-2-yl)-3-ethoxy-4-methylpentanamide lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

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